Cas no 2227669-10-3 (methyl (3R)-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoate)

Methyl (3R)-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoate is a chiral ester compound featuring a stereocenter at the 3-position, with an (R)-configuration. The presence of both a hydroxyl group and a nitro-substituted aromatic ring enhances its utility as an intermediate in asymmetric synthesis and pharmaceutical applications. The electron-withdrawing nitro group and methyl substitution on the phenyl ring contribute to its reactivity in nucleophilic aromatic substitution and reduction reactions. Its well-defined stereochemistry makes it valuable for producing enantiomerically pure compounds. The ester functionality allows for further derivatization, while the hydroxyl group provides a handle for additional functionalization. This compound is typically used in controlled environments due to its sensitivity to moisture and light.
methyl (3R)-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoate structure
2227669-10-3 structure
Product Name:methyl (3R)-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoate
CAS No:2227669-10-3
MF:C11H13NO5
MW:239.224623441696
CID:6000003
PubChem ID:165980629
Update Time:2025-05-20

methyl (3R)-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl (3R)-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoate
    • EN300-1823099
    • 2227669-10-3
    • Inchi: 1S/C11H13NO5/c1-7-5-8(3-4-9(7)12(15)16)10(13)6-11(14)17-2/h3-5,10,13H,6H2,1-2H3/t10-/m1/s1
    • InChI Key: KYUBUZBJFDZKDC-SNVBAGLBSA-N
    • SMILES: O[C@H](CC(=O)OC)C1C=CC(=C(C)C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 239.07937252g/mol
  • Monoisotopic Mass: 239.07937252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 92.4Ų

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Additional information on methyl (3R)-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoate

Methyl (3R)-3-Hydroxy-3-(3-Methyl-4-Nitrophenyl)Propanoate: A Comprehensive Overview

Methyl (3R)-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoate, identified by the CAS number 2227669-10-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is notable for its unique stereochemistry and functional groups, which contribute to its diverse applications in drug discovery and chemical synthesis. The molecule's structure, comprising a methyl ester group, a hydroxyl group, and a substituted phenyl ring, makes it a versatile building block in organic synthesis.

The methyl ester group in the molecule plays a crucial role in stabilizing the compound's structure and enhancing its solubility in organic solvents. This property is particularly advantageous in pharmaceutical applications, where solubility is often a critical factor for drug delivery. Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules, including those with anti-inflammatory and antioxidant properties.

The hydroxyl group at the 3R position introduces chirality into the molecule, making it an important chiral building block. Chiral compounds are essential in drug development due to their ability to interact selectively with biological targets. Researchers have explored the use of this compound in asymmetric synthesis, where it serves as a key intermediate in the construction of complex molecular architectures.

The substituted phenyl ring with a methyl and nitro group further enhances the compound's versatility. The nitro group, being an electron-withdrawing substituent, influences the electronic properties of the aromatic ring, making it reactive towards various electrophilic substitutions. This feature has been exploited in several synthetic routes to construct biologically active compounds.

Recent advancements in synthetic methodologies have enabled more efficient and scalable syntheses of methyl (3R)-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoate. For instance, researchers have developed enantioselective catalytic processes that allow for the high-yield production of this chiral compound. These methods not only improve the economic viability of large-scale production but also reduce environmental impact by minimizing waste generation.

In terms of pharmacological applications, methyl (3R)-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoate has shown promise as a lead compound in anti-cancer drug development. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation and metastasis. Furthermore, its selective toxicity towards cancer cells compared to normal cells suggests potential for targeted therapy.

Another area of active research involves the use of this compound as a chiral auxiliary in asymmetric catalysis. By incorporating methyl (3R)-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoate into catalytic systems, chemists can achieve high enantioselectivity in reactions that are otherwise non-selective. This approach has been successfully applied to the synthesis of complex natural products and pharmaceutical intermediates.

The versatility of methyl (3R)-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoate extends beyond traditional chemical synthesis. Recent investigations have explored its application as a biosensor component due to its ability to interact with specific biomolecules. For example, derivatives of this compound have been used as probes for detecting metal ions and other analytes in biological systems.

In conclusion, methyl (3R)-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoate is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features, coupled with advancements in synthetic and analytical techniques, continue to unlock new avenues for its application in drug discovery, chemical synthesis, and biosensing technologies.

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